Ethyl 2-bromo-3-cyano-5-fluorobenzoate
Description
Ethyl 2-bromo-3-cyano-5-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine (position 2), cyano (position 3), and fluorine (position 5). The ester group enhances solubility in organic solvents, while the halogen and cyano groups may contribute to interactions in catalytic or medicinal applications.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPLIAJMYNALPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-5-fluorobenzoate typically involves the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method includes the following steps:
Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Cyanation: The brominated product is then subjected to cyanation using a cyanide source like copper(I) cyanide.
Fluorination: Finally, the cyano-bromo compound is fluorinated using a fluorinating agent such as potassium fluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Formation of ethyl 2-methoxy-3-cyano-5-fluorobenzoate.
Reduction: Formation of ethyl 2-amino-3-cyano-5-fluorobenzoate.
Oxidation: Formation of ethyl 2-bromo-3-cyano-5-fl
Biological Activity
Overview
Ethyl 2-bromo-3-cyano-5-fluorobenzoate is an organic compound characterized by the presence of bromine, cyano, and fluorine functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine and cyano groups can facilitate binding to enzymes and receptors, potentially inhibiting their activity. This interaction may occur through:
- Hydrogen Bonding : The cyano group can form hydrogen bonds with amino acid residues in target proteins.
- Electrostatic Interactions : The polar nature of the functional groups enhances binding affinity.
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with distinct biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism in this context likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been observed in several cancer cell lines, including breast and colon cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and biological activities of related compounds.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-bromo-3-cyano-4-fluorobenzoate | Antimicrobial, anticancer | |
| Ethyl 2-bromo-5-cyano-3-iodobenzoate | Potentially similar activities | |
| Ethyl 3-bromo-5-cyano-4-fluorobenzoate | Varied reactivity and activity |
This table illustrates how variations in substituents (such as iodine vs. fluorine) can influence the biological properties of benzoate derivatives.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 10 to 50 µg/mL, showing promising potential as a lead compound for antibiotic development. -
Anticancer Mechanism Investigation :
In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction via caspase activation pathways.
Comparison with Similar Compounds
Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7)
A closely related compound, ethyl 2-amino-5-bromo-3-fluorobenzoate, shares a similar backbone but differs in substituent type and position (Table 1). Key distinctions include:
- Substituent Chemistry: The amino group (position 2) in the analog is electron-donating, contrasting with the electron-withdrawing cyano group (position 3) in the target compound. Fluorine occupies position 3 in the analog vs. position 5 in the target compound, altering the electronic distribution across the aromatic ring.
- Molar mass differences (262.08 g/mol vs. 272.08 g/mol for the target compound) reflect variations in substituent atomic composition.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 2-bromo-3-cyano-5-fluorobenzoate | C₁₀H₇BrFNO₂ | 272.08* | Br (2), CN (3), F (5) | Ester, cyano, halogen |
| Ethyl 2-amino-5-bromo-3-fluorobenzoate | C₉H₉BrFNO₂ | 262.08 | NH₂ (2), Br (5), F (3) | Ester, amino, halogen |
*Calculated based on structural formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
